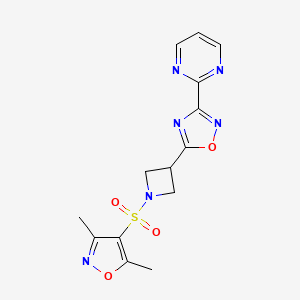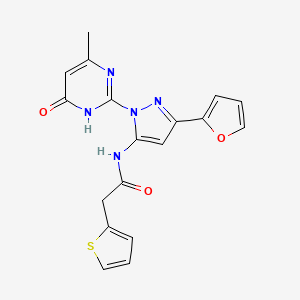![molecular formula C16H13BrN2O3 B2999862 N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-15-6](/img/structure/B2999862.png)
N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is a chemical compound. It is a derivative of Bromazolam, which is a triazolobenzodiazepine (TBZD) that was first synthesized in 1976 . Bromazolam is the bromo instead of chloro analogue of alprazolam and has similar sedative and anxiolytic effects to it and other benzodiazepines .
Synthesis Analysis
The synthesis of Bromazolam involves the formation of 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide. An intramolecular reaction ensues, resulting in 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, characterized by a seven-membered ring known as diazepine. Subsequently, through the aid of acetohydrazide, another acylation event takes place, giving rise to a 1,2,4-triazole ring .Molecular Structure Analysis
The molecular structure of Bromazolam is characterized by a seven-membered diazepine ring and a 1,2,4-triazole ring . The IUPAC name for Bromazolam is 8-bromo-6-phenyl-1-methyl-4H-benzo [f] [1,2,4]triazolo [4,3-a] [1,4]diazepine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bromazolam include the formation of a diazepine ring through an intramolecular reaction and the formation of a 1,2,4-triazole ring through an acylation event .Physical And Chemical Properties Analysis
Bromazolam has a molar mass of 353.223 g·mol −1 . The chemical formula for Bromazolam is C17H13BrN4 .Mécanisme D'action
Safety and Hazards
Bromazolam is relatively new, and epidemiological research regarding the individual’s health effects as well as the effects on public health are quite scarce . Most of the knowledge about the effects are known from case studies and individual reports . Benzodiazepine-like compounds are rarely fatal when taken alone but can cause central nervous system depression when combined with other medication or drugs . Common adverse effects of benzodiazepines are somnolence, impaired balance, ataxia, loss of coordination, impaired thinking and self-assessment capability, muscle weakness, confusion, slurred speech, blurred vision, amnesia, dizziness, drowsiness, lethargy, fatigue and palpitations .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACZOLJSVAPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)


![1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2999787.png)
![1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine](/img/structure/B2999789.png)
![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)
![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)
![2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2999795.png)
![1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2999796.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2999797.png)


![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)